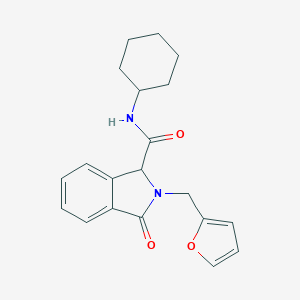![molecular formula C19H17N3O3S B293008 Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate](/img/structure/B293008.png)
Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate, also known as E7820, is a small molecule inhibitor that targets angiogenesis, the process of new blood vessel formation from pre-existing vessels. Angiogenesis plays a crucial role in various physiological and pathological conditions, including cancer, wound healing, and inflammation. E7820 has been extensively studied for its potential therapeutic applications in cancer treatment.
作用機序
Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate exerts its anti-angiogenic effects by targeting multiple signaling pathways involved in angiogenesis. It inhibits the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are critical regulators of angiogenesis. Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate also inhibits the activity of focal adhesion kinase (FAK), a protein that plays a crucial role in cell migration and invasion.
Biochemical and Physiological Effects
Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the production of pro-inflammatory cytokines, which are molecules that promote inflammation. Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the major advantages of Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate is its specificity for angiogenesis-related targets, which minimizes off-target effects. Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate is also relatively easy to synthesize and has good stability. However, one of the limitations of Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several potential future directions for Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate research. One area of interest is the development of combination therapies that target multiple signaling pathways involved in angiogenesis. Another area of interest is the use of Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate as a radiosensitizer, which can enhance the efficacy of radiation therapy in cancer treatment. Additionally, further studies are needed to investigate the potential use of Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate in other angiogenesis-related conditions, such as wound healing and inflammatory diseases.
合成法
The synthesis of Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate involves a multi-step process that starts with the reaction of 4,5-diamino-2-(methylthio)pyrimidine with 3-methyl-2-nitrobenzoic acid to form 4-cyano-3-methylpyrido[1,2-a]benzimidazole-1-thiol. This intermediate is then reacted with ethyl 3-oxobutanoate in the presence of a base to yield Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate.
科学的研究の応用
Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate has been extensively studied for its anti-angiogenic properties in various in vitro and in vivo models. It has been shown to inhibit the proliferation, migration, and tube formation of endothelial cells, which are the building blocks of blood vessels. Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate has also been shown to suppress the growth and metastasis of various types of cancer, including breast, lung, and pancreatic cancer, in preclinical studies.
特性
分子式 |
C19H17N3O3S |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
ethyl 2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C19H17N3O3S/c1-4-25-19(24)17(12(3)23)26-16-9-11(2)13(10-20)18-21-14-7-5-6-8-15(14)22(16)18/h5-9,17H,4H2,1-3H3 |
InChIキー |
HWXJHVIZHJIWND-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(=O)C)SC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C |
正規SMILES |
CCOC(=O)C(C(=O)C)SC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-allyl-2-[(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B292926.png)

![1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea](/img/structure/B292928.png)
![6-Acetyl-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl 4-chlorobenzoate](/img/structure/B292929.png)
![1-{3-amino-4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-phenylfuro[2,3-b]pyridin-2-yl}ethanone](/img/structure/B292930.png)
![5-(4-chlorophenyl)-7-(3-methyl-1-phenylpyrazol-4-yl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292931.png)
![N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide](/img/structure/B292936.png)
![1-[[3-(Trifluoromethyl)phenyl]amino]-2,3-butanopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292937.png)
![11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292938.png)
![3-Phenyl-1-thioxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292941.png)
![5-Methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B292944.png)
![3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B292947.png)
![11-(4-Chlorophenyl)-5,13-diphenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B292948.png)
![5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B292949.png)